![molecular formula C18H15N3O4 B2848622 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 887872-57-3](/img/structure/B2848622.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the crystal structure of a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety was reported . The compound was found to be triclinic with specific bond lengths and angles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been theoretically investigated . These properties include spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, frontier molecular orbital (FMO) analysis, and nonlinear optical (NLO) properties .科学的研究の応用
Bacterial Biofilm Inhibition
This compound has been found to have significant antibacterial properties. It was particularly effective against Bacillus subtilis , inhibiting 60.04% of bacterial biofilm growth . This suggests potential use in the development of new antibacterial agents .
Hemolytic Activity
The compound has been studied for its hemolytic activity. Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Enzymatic Synthesis
The chiral motif of 2,3-dihydro-1,4 benzodioxane is widely used in various biologically active natural products and therapeutic agents with crucial biological activity . This compound could be used in enzymatic synthesis processes .
Antiviral Applications
Compounds similar to this one are widely used in antiviral medications . This suggests potential use in the development of new antiviral drugs .
Antibacterial Applications
These compounds can also be used in antibacterial medications . This suggests potential use in the development of new antibacterial drugs .
Antimigraine Applications
Compounds similar to this one are widely used in antimigraine medications . This suggests potential use in the development of new antimigraine drugs .
Antidiuretic Applications
These compounds can also be used in antidiuretic medications . This suggests potential use in the development of new antidiuretic drugs .
Organic Synthesis Reactions
These compounds can also be used in organic synthesis reactions to produce dendrimers . This suggests potential use in the development of new organic synthesis reactions .
作用機序
Target of Action
The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide, has been identified as a potential therapeutic agent for Alzheimer’s disease . It is suggested that the compound targets cholinesterase enzymes , which play a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, and exhibits inhibitory potential . The inhibition of these enzymes can help in treating Alzheimer’s disease by increasing the concentration of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in memory and learning processes. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
The compound’s action results in the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels in the brain. This can potentially improve cognitive function in Alzheimer’s disease patients .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-4-2-3-5-13(11)16(22)19-18-21-20-17(25-18)12-6-7-14-15(10-12)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZRKLLQGGRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

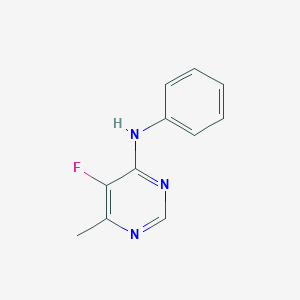
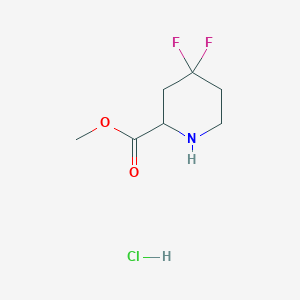
![1-Methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2848541.png)
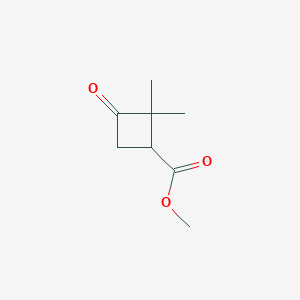
![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)
![2-[7-(2-Chloropropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N,N-dimethylacetamide](/img/structure/B2848551.png)
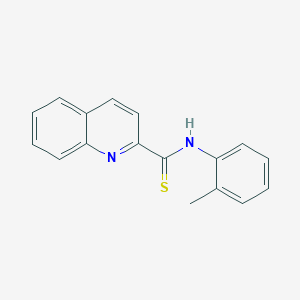
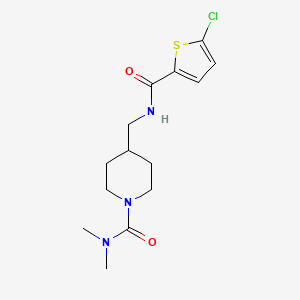
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(ethanesulfonyl)phenyl]propanamide](/img/structure/B2848555.png)


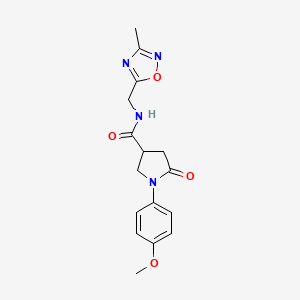
![N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2848560.png)
